2-deoxy-D-ribonic acid

Description

Historical Context and Discovery in Carbohydrate Chemistry

The story of 2-deoxy-D-ribonic acid is intrinsically linked to the discovery of its parent sugar, 2-deoxy-D-ribose. The latter was first identified in 1929 by chemist Phoebus Levene as the sugar component of DNA. This foundational discovery paved the way for understanding the structure of nucleic acids.

Subsequently, research into the degradation pathways of DNA and its components led to the identification of this compound. Early studies demonstrated that this acid could be formed from the oxidation of 2-deoxy-D-ribose. A significant breakthrough in its discovery within a biological context came from studies on the effects of ionizing radiation on DNA. In 1977, researchers isolated 2-deoxy-D-erythro-pentonic acid from a gamma-irradiated DNA sample, identifying it as a product of DNA damage. This finding established the compound as a tangible result of oxidative stress on genetic material, sparking interest in its role as a potential biomarker.

Significance in Biochemical Systems Research

The biochemical significance of this compound is primarily tied to two areas: DNA damage and microbial metabolism.

It is now well-established that this compound is formed when the 2-deoxyribose sugar in the DNA backbone is subjected to oxidative damage from agents like ionizing radiation or certain chemical oxidants. This process makes it a key indicator of oxidative stress and DNA lesions. Its formation is a critical aspect of the complex cascade of chemical events that occur when DNA is damaged.

In the realm of microbiology, research has uncovered novel metabolic pathways in various bacteria for the catabolism of 2-deoxy-D-ribose and 2-deoxy-D-ribonate (the conjugate base of the acid). asm.org Some bacteria, such as Pseudomonas simiae, can utilize an oxidative pathway to break down these compounds. asm.org In this proposed pathway, 2-deoxy-D-ribose is first oxidized to 2-deoxy-D-ribonate. asm.org This is then further oxidized to 2-deoxy-3-keto-d-ribonate and subsequently cleaved to yield products like acetyl-CoA, which can enter central metabolic cycles. asm.org The discovery of these pathways highlights the metabolic versatility of bacteria and suggests that they evolved to utilize deoxyribonate, which may be a waste product of metabolism in some environments. asm.org

Furthermore, the lactone form of the acid, 2-deoxy-D-ribonic-1,4-lactone, has been investigated in biochemical research as an irreversible inhibitor of DNA polymerase, demonstrating its utility as a molecular tool for studying DNA replication. biosynth.com

Isomeric Forms and Stereochemical Considerations within Biological Contexts

Like many carbohydrates, this compound can exist in different structural forms. In aqueous solutions, the open-chain carboxylic acid form exists in equilibrium with its cyclic ester, or lactone, form. The five-membered ring structure, 2-deoxy-D-ribono-1,4-lactone (also called a γ-lactone), is a significant isomeric form. lookchem.com

Stereochemistry is of paramount importance in biological systems, which are highly specific and typically recognize and utilize only one of a compound's many possible stereoisomers. For this compound, the biologically relevant isomer is 2-deoxy-D-erythro-pentonic acid. Its specific three-dimensional arrangement is defined by the (3S,4R) configuration at its chiral centers. nih.govcymitquimica.combovinedb.ca This precise stereochemistry dictates how it interacts with enzymes and other biomolecules, distinguishing it from other pentonic acid isomers.

Overview of Major Academic Research Trajectories for this compound

Academic research into this compound is multifaceted, with several key trajectories:

Biomarker for DNA Damage: A primary avenue of research focuses on its role as a product of oxidative damage to DNA. nih.gov Scientists study its formation to understand the mechanisms of DNA damage caused by radiation and oxidative stress and to develop it as a potential biomarker for these processes. nih.gov

Microbial Metabolism: Investigations into the catabolism of 2-deoxy-D-ribonate in bacteria are uncovering novel enzymatic pathways. asm.org This research expands our understanding of microbial biochemistry and the evolution of metabolic diversity.

Enzymology and Biocatalysis: Significant research is dedicated to the enzymes involved in the metabolism of its precursor, 2-deoxy-D-ribose, such as 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA). tudelft.nlwikipedia.orgasm.org These enzymes are of great interest for their potential use as biocatalysts in "green" chemistry to synthesize valuable chiral compounds. wikipedia.org

Synthetic Chemistry: this compound and its lactone serve as valuable starting materials or intermediates in organic synthesis. lookchem.com Their unique structures provide a scaffold for creating more complex and biologically active molecules, including other carbohydrates and potential pharmaceuticals. lookchem.combiosynth.com

Data Tables

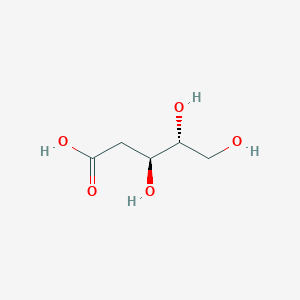

Structure

2D Structure

3D Structure

Properties

CAS No. |

29625-75-0 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentanoic acid |

InChI |

InChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10)/t3-,4+/m0/s1 |

InChI Key |

VBUWJOHKCBQXNU-IUYQGCFVSA-N |

SMILES |

C(C(C(CO)O)O)C(=O)O |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)O |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Deoxy D Ribonic Acid

Endogenous Formation of 2-Deoxy-D-Ribonic Acid

This compound is an endogenous metabolite found in biological systems, arising from both normal metabolic processes and as a consequence of cellular damage. Its formation is intricately linked to the chemistry of deoxyribose, the sugar component of DNA.

Production as a Product of DNA Damage Processes

A significant pathway for the formation of this compound is through the oxidative damage of DNA. Reactive oxygen species (ROS), which are generated during normal cellular metabolism and in response to environmental stressors, can attack the deoxyribose sugar in the DNA backbone. mdpi.com Specifically, oxidation at the C-1' position of a deoxyribose nucleotide within the DNA strand leads to the formation of a 2-deoxyribonolactone lesion. nih.gov This lactone is a metastable intermediate that can be further processed. dv-expert.orgsigmaaldrich.com

The formation of this compound from DNA damage is initiated by various agents, including:

Ionizing radiation: Gamma-irradiated DNA has been shown to contain alkali-labile sites from which 2-deoxy-D-erythro-pentonic acid (an isomer of this compound) can be isolated. sigmaaldrich.com

Radiomimetic drugs: Antitumor agents such as bleomycin (B88199) and neocarzinostatin (B611948) chromophore can induce DNA damage that results in the formation of this compound. foodb.ca

Chemical oxidants: Organometallic oxidants and copper phenanthroline nuclease activity can also lead to the generation of this sugar acid from DNA. dv-expert.orgsigmaaldrich.com

Hypoxic conditions: In the presence of radiosensitizing agents like tirapazamine, this compound can be formed under anaerobic conditions. dv-expert.orgsigmaaldrich.com

The initial damage product, 2-deoxyribonolactone, is labile and can undergo further reactions, including DNA strand scission. nih.gov The subsequent hydrolysis of the lactone or related intermediates can yield the open-chain this compound.

Interconversion with 2-Deoxyribonolactone

This compound exists in an equilibrium with its cyclic ester form, 2-deoxy-D-ribono-1,4-lactone, particularly in aqueous solutions. epo.org This interconversion is a spontaneous chemical process. The lactone is formed through an intramolecular esterification where the carboxylic acid group at C1 reacts with the hydroxyl group at C4 of the sugar chain. This equilibrium is a key aspect of the compound's chemistry in biological systems. epo.org

Role as an Intermediate Metabolite in Biological Systems

Beyond its origins in DNA damage, this compound is recognized as an intermediate metabolite in both human and microbial systems. cymitquimica.comnih.govebi.ac.uk It is considered a human metabolite, having been detected in various biofluids. foodb.canih.govebi.ac.uk In some bacteria, specific catabolic pathways have been identified for the utilization of 2-deoxy-D-ribonate. nih.gov For instance, in Pseudomonas simiae, a pathway has been proposed where deoxyribose is first oxidized to deoxyribonate, which is then further metabolized. nih.gov This indicates that some organisms have evolved mechanisms to process this sugar acid, potentially as a carbon and energy source. nih.gov

Precursors and Metabolic Intermediates Leading to this compound Formation

The primary precursor for the metabolic formation of this compound is 2-deoxy-D-ribose. The oxidation of 2-deoxy-D-ribose can yield this compound. nih.gov This oxidation can be part of specific bacterial metabolic pathways. nih.gov

Another identified precursor is 2-dehydro-3-deoxy-D-gluconate (KDG). A patented process describes the oxidative decarboxylation of KDG using hydrogen peroxide to produce this compound. epo.org This suggests a potential biochemical route, although its prevalence in natural systems is not fully elucidated.

The table below summarizes the key precursors of this compound.

| Precursor Molecule | Transformation Process | Biological Context |

| 2-Deoxy-D-ribose in DNA | Oxidation of the C-1' position | DNA damage by ROS, radiation, or chemical agents |

| 2-Deoxy-D-ribose (free) | Oxidation | Bacterial catabolic pathways |

| 2-Dehydro-3-deoxy-D-gluconate (KDG) | Oxidative decarboxylation | Described in a synthetic process, potential biochemical route |

Presence of this compound in Biological Fluids and Tissues

This compound has been identified and quantified in various human biological fluids, underscoring its status as an endogenous metabolite. dv-expert.orgfoodb.ca Its presence in these fluids can be a result of normal metabolic turnover as well as an indicator of increased oxidative stress and DNA damage.

Specifically, this compound has been detected in:

Urine: It has been found in normal human urine. foodb.ca Furthermore, studies have identified 2-deoxy-ribonic acid as one of the metabolites that can differentiate bladder cancer patients from healthy controls, suggesting its potential as a biomarker. ajurology.comnih.govmdpi.com

Plasma: The compound has also been detected in human plasma.

The presence of this compound in biofluids is significant as it provides a non-invasive window into cellular processes, including DNA repair and oxidative stress levels. nih.govoncotarget.com

The following table presents research findings on the detection of this compound in biological samples.

| Biological Matrix | Study Context | Key Finding | Reference(s) |

| Urine | Metabolomic profiling of bladder cancer | 2-deoxy-ribonic acid was among the metabolites identified that could distinguish bladder cancer patients from a healthy control group. | ajurology.com, nih.gov, mdpi.com |

| Plasma | General human metabolite characterization | Identified as an endogenous metabolite in human plasma, likely arising from DNA repair or oxidative stress. | |

| Gamma-irradiated DNA | In vitro DNA damage studies | Isolated from alkali-labile sites in DNA after exposure to gamma radiation. | sigmaaldrich.com |

Chemical Synthesis and Derivatization of 2 Deoxy D Ribonic Acid and Its Analogs

Strategies for the Chemical Synthesis of 2-Deoxy-D-Ribonic Acid

The preparation of this compound typically proceeds via the oxidation of its parent carbohydrate, 2-deoxy-D-ribose. The resulting acid is often isolated in its more stable cyclic form, 2-deoxy-D-ribono-1,4-lactone.

A common and effective method for the synthesis of 2-deoxy-D-ribono-1,4-lactone is the oxidation of 2-deoxy-D-ribose using elemental bromine in an aqueous solution. The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrobromic acid byproduct. cardiff.ac.ukmdpi.com This approach is favored for its simplicity and high yields. mdpi.com

The general procedure involves dissolving 2-deoxy-D-ribose in water, adding the base, and then slowly adding bromine while maintaining a low temperature (e.g., 0 °C). mdpi.com The reaction mixture is typically stirred for several days in the dark to facilitate the oxidative cyclization to the lactone. cardiff.ac.uk The use of a base like silver carbonate has also been reported, which has the dual function of neutralizing the acid and precipitating the bromide ions as silver bromide, simplifying purification. cardiff.ac.uk However, potassium carbonate has been shown to be an effective and more economical alternative. cardiff.ac.uk Following the reaction, the crude lactone can be purified by silica (B1680970) gel column chromatography. cardiff.ac.uk

Other oxidation methods reported for sugars include the use of chromium(VI), which oxidizes 2-deoxy-D-ribose to the corresponding aldonic acid.

| Precursor | Oxidizing Agent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Deoxy-D-ribose | Bromine (Br₂) | Potassium Carbonate (K₂CO₃) | 2-Deoxy-D-ribono-1,4-lactone | cardiff.ac.ukmdpi.com |

| 2-Deoxy-D-ribose | Bromine (Br₂) | Silver Carbonate (Ag₂CO₃) | 2-Deoxy-D-ribono-1,4-lactone | cardiff.ac.uk |

The synthesis of radiolabeled this compound is crucial for metabolic and biochemical studies. A method for preparing 2-deoxy-D-[1-¹⁴C]ribose has been described, which proceeds through a radiolabeled this compound intermediate. rsc.orgrsc.org

Oxidation Methodologies from Carbohydrate Precursors

Synthesis of this compound Lactone Derivatives

The lactone form of this compound is a key intermediate for the synthesis of various analogs, including those with modified sugar rings that are of interest in medicinal chemistry.

As detailed in section 3.1.1, the direct oxidation of 2-deoxy-D-ribose with reagents like bromine in water is a standard and efficient protocol that directly yields 2-deoxy-D-ribono-1,4-lactone. cardiff.ac.ukmdpi.com This oxidative cyclization is a one-pot procedure that provides the lactone in good yields. The stability of the 1,4-lactone (a five-membered γ-lactone ring) makes it the favored product under these conditions.

The synthesis of fluorinated sugar analogs is of significant interest due to the unique properties fluorine imparts to molecules, often enhancing metabolic stability and biological activity.

One of the original syntheses of 2-deoxy-2,2-difluoro-D-ribonic acid-1,4-lactone was achieved by Hertel et al. cardiff.ac.uk The synthesis begins with (R)-2,3-O-isopropylidene-D-glyceraldehyde, which undergoes a Reformatsky reaction with ethyl bromodifluoroacetate and zinc to produce a β-hydroxy ester. cardiff.ac.uk Subsequent removal of the isopropylidene protecting group under acidic conditions, followed by lactonization, yields the target 2-deoxy-2,2-difluoro-D-ribonolactone. cardiff.ac.uk

Another powerful strategy involves the direct fluorination of a protected 2-deoxy-D-ribonolactone. nih.gov In this approach, the 3- and 5-hydroxyl groups of the lactone are first protected with bulky silyl (B83357) groups, such as triisopropylsilyl (TIPS). The protected lactone is then treated with a strong base to form an enolate, which is subsequently reacted with an electrophilic fluorinating agent like N-fluorodibenzene-sulfonamide to introduce the fluorine atoms at the C-2 position. nih.gov This method allows for a diastereocontrolled synthesis of both mono- and difluorinated lactones. nih.gov For instance, the protected 2-deoxy-2,2-difluoro-ribonolactone can be obtained in high yield from a second round of electrophilic fluorination of the monofluorinated intermediate. nih.gov

The hydroxyl groups of the resulting difluorolactone can be further derivatized, for example, by benzoylation to yield 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribonic acid-1,4-lactone. cardiff.ac.uk

| Starting Material | Key Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| (R)-2,3-O-isopropylidene-D-glyceraldehyde | Reformatsky Reaction & Lactonization | Ethyl bromodifluoroacetate, Zn; Acid | 2-Deoxy-2,2-difluoro-D-ribonic acid-1,4-lactone | cardiff.ac.uk |

| Protected 2-deoxy-D-ribonolactone | Electrophilic Fluorination | Base (e.g., LDA), N-fluorodibenezenesulfonamide | Protected 2-deoxy-2,2-difluoro-D-ribonolactone | nih.gov |

General Synthesis Protocols for Lactone Formation

Derivatization of this compound for Research Applications

The derivatization of this compound and its lactone is essential for their use in further synthesis and for analytical purposes. Common derivatization strategies target the hydroxyl groups or the lactone carbonyl.

Hydroxyl Group Derivatization: The hydroxyl groups at positions 3 and 5 are often protected to control reactivity in subsequent synthetic steps. Silyl ethers are commonly employed protecting groups due to their ease of introduction and removal. Reagents like triisopropylsilyl chloride (TIPSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are used in the presence of a base such as imidazole (B134444) to form the corresponding silyl ethers. cardiff.ac.uknih.gov Esterification of the hydroxyl groups, for example, with benzoyl chloride, is another common protection and derivatization strategy. cardiff.ac.uk

Lactone/Carboxylic Acid Derivatization: The lactone itself can be derivatized. For instance, reaction of 2-deoxy-D-ribono-1,4-lactone with hydrazine (B178648) monohydrate in methanol (B129727) leads to the formation of this compound hydrazide. mdpi.com This hydrazide can serve as a precursor for the synthesis of more complex heterocyclic systems.

For analytical purposes, such as gas chromatography, the carboxylic acid and hydroxyl groups are often derivatized to increase volatility. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common method. mdpi.com This converts the hydroxyl and carboxylic acid functionalities into their trimethylsilyl (B98337) (TMS) ether and ester forms, respectively.

| Functional Group Targeted | Reaction Type | Reagent | Derivative Formed | Reference |

|---|---|---|---|---|

| Hydroxyl Groups | Silylation | TIPSCl, Imidazole | Triisopropylsilyl ether | cardiff.ac.uknih.gov |

| Hydroxyl Groups | Esterification | Benzoyl chloride | Benzoyl ester | cardiff.ac.uk |

| Lactone Carbonyl | Hydrazinolysis | Hydrazine monohydrate | Hydrazide | mdpi.com |

| Hydroxyl/Carboxylic Acid | Silylation (for GC) | MSTFA | Trimethylsilyl ether/ester | mdpi.com |

Synthesis of Hydrazide Derivatives

The synthesis of this compound hydrazide is a notable derivatization that introduces a reactive hydrazide functional group, which can serve as a building block for more complex molecules. A primary route to this compound involves the hydrazinolysis of its corresponding lactone, 2-deoxy-D-ribono-1,4-lactone.

A well-established method for this conversion involves dissolving the crude 2-deoxy-D-ribono-1,4-lactone in methanol, followed by the addition of hydrazine monohydrate. mdpi.com The reaction mixture is stirred, leading to the precipitation of the hydrazide product, which can then be purified by recrystallization. mdpi.com This straightforward approach provides good yields and high-purity product. mdpi.comresearchgate.net The starting lactone is often synthesized from 2-deoxy-D-ribose via bromine oxidation. mdpi.comresearchgate.net

Detailed experimental data for the synthesis of this compound hydrazide is presented in the table below.

| Parameter | Value | Reference |

| Starting Material | Crude 2-deoxy-D-ribono-1,4-lactone | mdpi.com |

| Reagent | Hydrazine monohydrate | mdpi.com |

| Solvent | Methanol (MeOH) | mdpi.com |

| Yield | 70.2% (after two steps) | mdpi.com |

| Melting Point | 136.6-137.4 °C | mdpi.com |

| Elemental Analysis | ||

| Calculated for C5H12N2O5 | C, 33.34; H, 6.67; N, 15.6 | mdpi.com |

| Found | C, 33.34; H, 6.630; N, 15.47 | mdpi.com |

| ¹H NMR (D₂O, 500 MHz) δ (ppm) | ||

| H-2 | 4.32 (d, 1H, J = 3.72 Hz) | mdpi.com |

| H-3 | 3.86 (dd, 1H, J = 3.67 Hz) | mdpi.com |

| H-4 | 3.79–3.76 (m, 1H) | mdpi.com |

| H-5 | 3.74 (dd, 1H, J = 6.32 Hz) | mdpi.com |

| H-5' | 3.58 (dd, 1H, J = 11.83 Hz) | mdpi.com |

| ¹³C NMR (D₂O, 125 MHz) δ (ppm) | ||

| C1 | 172.51 | mdpi.com |

| C3 | 72.66 | mdpi.com |

| C2 | 72.13 | mdpi.com |

| C4 | 70.94 | mdpi.com |

| C5 | 62.83 | mdpi.com |

Formation of Other Functionally Modified Analogs

The core structure of this compound, often in its cyclic lactone form or as the parent sugar, serves as a versatile scaffold for the synthesis of a wide range of functionally modified analogs. These modifications can include the introduction of different functional groups or the alteration of the sugar pucker and stereochemistry, leading to compounds with unique chemical properties.

One significant class of analogs is nucleoside derivatives. For instance, 2-deoxy-β-D-ribo-hexopyranosyl nucleosides have been synthesized. nih.gov This involves the Lewis-acid catalyzed condensation of a protected 2-deoxy-1,3,4,6-tetrakis-O-(4-nitrobenzoyl)-β-D-ribo-hexopyranose with various trimethylsilylated heterocyclic bases such as adenine, cytosine, and uracil. nih.gov This method predominantly yields the β-anomers. nih.gov

Another example involves the synthesis of 4′-ethynyl-2′-deoxy-4′-thioribonucleosides. researchgate.net This synthesis utilizes an electrophilic glycosidation reaction between a 4-ethynyl-4-thiofuranoid glycal and silylated nucleobases in the presence of N-iodosuccinimide (NIS), which results in the exclusive formation of the desired β-anomers. researchgate.net

Furthermore, the stereochemistry of the core structure can be inverted. A patented process describes the synthesis of 2-deoxy-L-ribose from 2-deoxy-D-ribose. google.com This multi-step process involves:

Protection of the aldehyde group of 2-deoxy-D-ribose as an acetal.

Activation of the 3- and 4-hydroxyl groups.

Inversion of the stereochemistry at the 3- and 4-positions through reaction with a metal salt of an organic acid.

Deprotection to yield 2-deoxy-L-ribose. google.com

Development of Novel Synthetic Routes to this compound Core Structures

The accessibility of this compound and its immediate precursors is crucial for its use in further chemical synthesis. Research has focused on developing efficient and scalable routes to these core structures.

A common and direct precursor to this compound is its γ-lactone, 2-deoxy-D-ribono-1,4-lactone. lookchem.com A widely used method for the synthesis of this lactone is the oxidation of 2-deoxy-D-ribose. mdpi.comresearchgate.net The bromine oxidation method, conducted in the presence of a base like potassium carbonate, is noted for its simplicity, scalability, and the high purity of the resulting product. mdpi.comresearchgate.net

More fundamental approaches to the 2-deoxy-D-ribose core structure, the parent sugar of this compound, have also been explored. These methods often start from more abundant sugars. For example, 2-deoxy-D-erythro-pentose (2-deoxy-D-ribose) has been prepared from D-arabinose. researchgate.net This synthesis involves the formation and subsequent reduction of a ketene (B1206846) dithioacetal derivative. researchgate.net

A patent describes a synthetic pathway to 2-deoxy-L-ribose lactone starting from D-xylose. google.com This process involves:

Bromine/water oxidation of D-xylose to its 1,4-lactone.

Treatment with HBr/acetic acid to yield 2,5-dibromo-2,5-dideoxy-D-lyxonic acid-1,4-lactone.

Selective removal of the C-2 bromine atom and conversion of the C-5 bromine to iodine.

Formation of a 4,5-epoxide with potassium hydroxide.

Acid-catalyzed opening of the epoxide, leading to stereochemical inversion at C-4 and the formation of the 2-deoxy-L-ribose acid lactone. google.com

These routes, starting from different and often inexpensive sugars, provide strategic alternatives for accessing the this compound core structure and its enantiomers.

Role of 2 Deoxy D Ribonic Acid in Dna Damage and Repair Mechanisms

2-Deoxy-D-Ribonic Acid as a Product of Oxidative DNA Damage

Oxidative damage to the deoxyribose sugar moiety in DNA can lead to the formation of 2-deoxyribonolactone, which exists in equilibrium with its open-chain form, this compound. sigmaaldrich.comfoodb.ca This lesion is a type of oxidized abasic site, where the C1' position of the deoxyribose sugar is oxidized. nih.govacs.org

Formation at Abasic Sites

Abasic (AP) sites are one of the most common DNA lesions, arising from the spontaneous hydrolysis of the N-glycosidic bond or through the action of DNA glycosylases during base excision repair. glenresearch.comnih.gov While regular AP sites consist of a deoxyribose sugar without a base, oxidized AP sites like 2-deoxyribonolactone involve modification of the sugar itself. acs.orgacs.org The formation of 2-deoxyribonolactone from a C1'-radical, generated through hydrogen abstraction at the anomeric carbon, is a key step in some pathways of oxidative DNA damage. acs.org

Generation by DNA Damaging Agents (e.g., Ionizing Radiation, Bleomycin)

A variety of agents are known to induce the formation of 2-deoxyribonolactone in DNA. These include:

Mechanisms of DNA Strand Scission Mediated by 2-Deoxyribonolactone Lesions

The presence of a 2-deoxyribonolactone lesion renders the DNA backbone highly unstable, often leading to strand breaks.

Kinetics and Products of DNA Cleavage

The cleavage of DNA at a 2-deoxyribonolactone site proceeds through a series of elimination reactions. The initial and rate-determining step is a β-elimination reaction, which results in the cleavage of the phosphodiester bond 3' to the lesion. nih.govacs.org This is followed by a subsequent δ-elimination, which cleaves the 5'-phosphodiester bond. acs.orgnih.gov

The products of this cleavage are a 5'-phosphorylated DNA fragment and a DNA fragment with an α,β-unsaturated lactone at its 3' terminus, which can further degrade to form 5-methylenefuranone. nih.govacs.orgresearchgate.net The kinetics of this process are influenced by factors such as pH and temperature, with the lesion being particularly labile under alkaline conditions. acs.orgnih.gov

Table 1: Half-life of DNA Strand Scission at 2-Deoxyribonolactone Lesions under Simulated Physiological Conditions

| DNA Structure | Half-life (hours) | Reference |

|---|---|---|

| Single-stranded DNA | ~20 | nih.govacs.org |

| Double-stranded DNA | 32-54 | nih.govacs.org |

Instability of Lactone Lesions under Physiological Conditions

Under physiological conditions, 2-deoxyribonolactone is a labile lesion. nih.gov Its instability is significantly greater than that of a regular abasic site. acs.orgnih.gov The half-life of DNA containing this lesion is in the range of hours, indicating that it is a transient but highly disruptive form of damage. nih.govacs.org This inherent instability has posed challenges for studying the biological consequences of this lesion. acs.orgnih.gov

Interaction of this compound Derivatives with DNA Repair Pathways

The cellular machinery for DNA repair has evolved to recognize and process a wide array of DNA lesions, including those derived from this compound. The primary pathway involved in the repair of such lesions is base excision repair (BER).

AP endonucleases, such as Ape1 in humans, are key enzymes in the BER pathway that recognize and cleave the phosphodiester backbone at abasic sites. rsc.org These enzymes can also process oxidized abasic sites like 2-deoxyribonolactone. rsc.org However, the repair of these lesions can be complex. For instance, the 2-deoxyribonolactone lesion can form covalent cross-links with DNA repair enzymes like DNA polymerase β, potentially trapping the enzyme and stalling the repair process. koreascience.kr This highlights the cytotoxic potential of this lesion. Furthermore, when present in clustered DNA damage sites, 2-deoxyribonolactone can compromise the efficiency of the BER pathway, leading to increased mutagenic potential. chemsrc.com

Recognition by Base Excision Repair Enzymes

The formation of this compound within the DNA strand results from the oxidation of the C1' position of the deoxyribose sugar. This alteration creates a non-canonical structure that is recognized by the cellular DNA repair machinery. The initial recognition and processing of such lesions are primarily handled by the enzymes of the base excision repair (BER) pathway. wikipedia.org

The BER pathway is initiated by DNA glycosylases, which are responsible for identifying and excising damaged or inappropriate bases by cleaving the N-glycosylic bond between the base and the deoxyribose sugar. nih.gov In the case of this compound, the lesion is not a damaged base but an oxidized sugar, which can lead to a strand break with a 3'-phosphoglycolate. The oxidized abasic site, specifically the lactone form known as 2-deoxyribonolactone, is a critical intermediate. nih.govsigmaaldrich.com

While monofunctional glycosylases only remove the damaged base, bifunctional glycosylases also possess an AP (apurinic/apyrimidinic) lyase activity that can cleave the phosphodiester backbone 3' to the abasic site. nih.govfrontiersin.org The repair of 2-deoxyribonolactone-containing DNA has been shown to involve long-patch BER, a process that prevents the formation of detrimental DNA-protein cross-links with DNA polymerase beta. nih.gov Studies have shown that in the absence of full repair, DNA polymerase beta can become covalently trapped at the site of the lesion, forming a DNA-protein cross-link. nih.gov The efficient removal of the 2-deoxyribonolactone residue is achieved through the coordinated action of strand-displacement DNA synthesis by DNA polymerase beta and excision of the displaced strand by flap endonuclease 1 (FEN1). nih.gov This process underscores a sophisticated cellular mechanism to handle this specific type of sugar damage and avoid the formation of toxic repair intermediates.

Table 1: Key Enzymes in the Base Excision Repair of this compound Lesions

| Enzyme Class | Specific Enzyme(s) | Role in Repair | Citation |

| DNA Glycosylase | Various | Recognizes and initiates removal of damaged bases, creating an AP site. While not directly excising the sugar, they are the first step in BER for many lesions that can lead to sugar oxidation. | wikipedia.orgfrontiersin.org |

| AP Endonuclease | APE1 | Cleaves the phosphodiester backbone at the AP site created by DNA glycosylases, a crucial step for further repair. | wikipedia.org |

| DNA Polymerase | DNA Polymerase Beta (pol β) | Fills the single-nucleotide gap created after the removal of the damaged site. In the case of 2-deoxyribonolactone, it performs strand-displacement synthesis. | nih.gov |

| Flap Endonuclease | FEN1 | Removes the displaced DNA strand containing the lesion during long-patch BER. | nih.gov |

| DNA Ligase | DNA Ligase | Seals the final nick in the DNA backbone to complete the repair process. | wikipedia.org |

Cellular Responses to this compound-Induced DNA Lesions

The presence of this compound-induced lesions in DNA triggers a cascade of cellular responses aimed at either repairing the damage or, if the damage is too extensive, eliminating the cell to prevent the propagation of potentially mutagenic alterations. These responses include the induction of oxidative stress and the activation of apoptotic pathways.

Research has demonstrated that the precursor molecule, 2-deoxy-D-ribose, can induce significant cellular damage. Studies on pancreatic beta-cells have shown that 2-deoxy-D-ribose can provoke cytotoxicity and apoptosis. nih.gov This is associated with an increase in intracellular reactive oxygen species (ROS) and protein carbonyl levels, indicating the induction of oxidative stress. nih.gov The resulting oxidative environment can further exacerbate DNA damage, creating a vicious cycle.

The apoptotic response to this form of DNA damage is a critical mechanism for maintaining tissue homeostasis and preventing the development of diseases such as cancer. Studies have shown that 2-deoxy-D-ribose can induce apoptosis in human quiescent peripheral blood mononuclear cells. nih.gov This process is characterized by morphological changes and DNA fragmentation. nih.gov The apoptotic pathway induced by 2-deoxy-D-ribose appears to be linked to oxidative stress, as it can be inhibited by antioxidants like N-acetyl-L-cysteine. nih.govnih.gov

Furthermore, cells with compromised DNA damage response pathways, such as those from individuals with Ataxia-Telangiectasia (AT), exhibit a significantly elevated apoptotic response to 2-deoxy-D-ribose. nih.gov This hypersensitivity highlights the crucial role of the ATM gene product in managing the cellular response to this type of DNA damage. nih.gov The activation of transcription factors such as NF-κB and AP-1 has also been observed in response to 2-deoxy-D-ribose-induced oxidative stress, further implicating these signaling pathways in the cellular response to this DNA lesion. nih.gov

Table 2: Cellular Effects of 2-Deoxy-D-Ribose, a Precursor to this compound Lesions

| Cell Type | Observed Effect | Key Findings | Citation |

| Pancreatic Beta-Cells (HIT-T15) | Cytotoxicity and Apoptosis | Increased intracellular ROS and protein carbonyl levels. | nih.gov |

| Human Quiescent Peripheral Blood Mononuclear Cells | Apoptosis | DNA fragmentation and morphological changes characteristic of apoptosis. | nih.gov |

| Ataxia-Telangiectasia (AT) Patient Cells | Increased Apoptosis | Significantly higher apoptotic response compared to control cells, suggesting a role for the ATM protein in the damage response. | nih.gov |

| Pancreatic Beta-Cells (HIT-T15) | Oxidative Stress and Activation of Transcription Factors | Increased ROS levels and activation of NF-κB and AP-1, which were attenuated by the antioxidant apigenin. | nih.gov |

Enzymatic Transformations and Biocatalytic Applications Involving 2 Deoxy D Ribonic Acid

Enzymatic Formation of 2-Deoxy-D-Ribonic Acid and Related Compounds

The biosynthesis of 2-deoxy-D-ribose, the precursor to this compound, is intrinsically linked to the production of deoxyribonucleotides, the building blocks of DNA.

Role of Ribonucleotide Reductases in Deoxyribose Biosynthesis (as context for deoxy-sugars)

Ribonucleotide reductases (RNRs) are crucial enzymes responsible for the de novo synthesis of deoxyribonucleotides. wikipedia.orgwikipedia.org They catalyze the reduction of the 2'-hydroxyl group on the ribose moiety of ribonucleoside diphosphates (or triphosphates in some classes) to form the corresponding deoxyribonucleotides. wikipedia.orgwikipedia.org This process is the primary and highly conserved pathway for producing the 2-deoxyribose sugar found in DNA. wikipedia.org

The reaction mechanism of RNRs is complex, often involving a free radical. wikipedia.org These enzymes are subject to intricate allosteric regulation to maintain a balanced supply of deoxyribonucleotides for DNA replication and repair. wikipedia.orgfiveable.me The substrates for most RNRs are adenosine (B11128) diphosphate (B83284) (ADP), guanosine (B1672433) diphosphate (GDP), cytidine (B196190) diphosphate (CDP), and uridine (B1682114) diphosphate (UDP). wikipedia.org The reduction of these ribonucleotides provides the essential 2-deoxyribose core that, through subsequent metabolic steps, can be considered a precursor to compounds like this compound.

Specific Enzymes Catalyzing Reactions Involving this compound Precursors

While RNRs provide the foundational 2-deoxyribose unit within nucleotides, other enzymes are pivotal in the metabolism and synthesis of free deoxy-sugars and their derivatives. One such key enzyme is 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) . nih.gov

DERA catalyzes the reversible aldol (B89426) condensation of acetaldehyde (B116499) and D-glyceraldehyde-3-phosphate (G3P) to produce 2-deoxy-D-ribose-5-phosphate (DR5P). nih.govnih.gov This reaction is a cornerstone in the catabolism of nucleosides, where DR5P is broken down into acetaldehyde and G3P, which then enter central metabolic pathways. nih.gov Conversely, the synthetic (aldol addition) capability of DERA is harnessed for biocatalytic applications. nih.govnih.gov

Another relevant enzymatic reaction is the phosphorolysis of 2'-deoxynucleosides. Purine (B94841) nucleoside phosphorylase (PNP) can catalyze the cleavage of deoxynucleosides like 7-methyl-2'-deoxyguanosine in the presence of inorganic phosphate (B84403) to yield 2-deoxy-α-D-ribose 1-phosphate and the corresponding purine base. nih.gov This phosphorylated deoxyribose can then be a substrate for other enzymatic transformations.

Deoxyribose-5-Phosphate Aldolases (DERAs) and Their Catalytic Versatility

DERAs (EC 4.1.2.4) are unique among aldolases as they are capable of using two aldehydes as substrates, making them powerful tools for carbon-carbon bond formation. nih.govmdpi.com They belong to the Class I aldolases, which function through the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. nih.govrsc.org

Retro-aldol and Aldol Reactions in Deoxyribose Metabolism

In its natural metabolic role, DERA catalyzes the retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate (DR5P) into D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde. rsc.orgrsc.orgdiva-portal.org This reaction is reversible, and the equilibrium favors the formation of DR5P. nih.gov The aldol addition reaction, the reverse of the cleavage, is of significant interest for synthetic chemistry. rsc.orgdiva-portal.org DERA can stereoselectively form a new carbon-carbon bond, generating a chiral center, which is highly valuable in the synthesis of complex molecules. nih.gov

Enzyme Engineering and Substrate Scope for Biocatalysis

Wild-type DERAs have limitations for industrial applications, such as substrate inhibition and a narrow substrate range. nih.gov To overcome these drawbacks, significant research has focused on enzyme engineering. Strategies like directed evolution and structure-based design have been employed to improve the stability, catalytic efficiency, and substrate specificity of DERAs. nih.gov

For instance, directed evolution has been used to enhance the resistance of E. coli DERA to chloroacetaldehyde (B151913) and improve its productivity in the synthesis of a precursor for atorvastatin (B1662188). nih.gov Site-directed mutagenesis has also been successful. For example, mutating specific residues in the active site of DERA from Bacillus halodurans (BH1352) led to variants with increased activity for the synthesis of (R)-1,3-butanediol. nih.gov Engineering efforts have also focused on altering the stereoselectivity of the enzyme and expanding its substrate scope to accept non-natural aldehydes. nih.gov

| Enzyme Source | Engineering Strategy | Target Application/Improved Property | Reference |

| Escherichia coli | Directed Evolution | Increased resistance to chloroacetaldehyde and improved synthesis of an atorvastatin precursor. | nih.govnih.gov |

| Bacillus halodurans (BH1352) | Site-directed Mutagenesis (F160Y, F160Y/M173I) | Increased synthesis of (R)-1,3-butanediol. | nih.gov |

| Escherichia coli | Homologous Grafting & Saturation Mutagenesis | Altered stereoselectivity. | nih.gov |

| Pectobacterium atrosepticum | Site-directed Mutagenesis (C49M) | Increased acetaldehyde tolerance. | mdpi.com |

| Escherichia coli | Site-saturation Mutagenesis (S239P) | Investigated the role of the phosphate-binding site on catalytic efficiency. | rsc.orgrsc.org |

Enzymatic Synthesis of Modified Carbohydrates and Nucleosides Using 2-Deoxy-D-Ribose Derivatives

The versatility of enzymes that act on 2-deoxy-D-ribose and its derivatives allows for the synthesis of a wide array of valuable molecules.

DERA has been successfully used to synthesize various deoxysugars, including dideoxy- and trideoxy-sugars. nih.gov A notable application is the sequential, tandem aldol reaction where DERA catalyzes the condensation of two molecules of acetaldehyde with a third aldehyde, such as chloroacetaldehyde. nih.gov This reaction produces a 2,4,6-trideoxyhexapyranoside, a key chiral intermediate for the synthesis of cholesterol-lowering statin drugs like atorvastatin. nih.govnih.govnih.gov

Multi-enzyme cascade reactions are a powerful strategy for synthesizing modified nucleosides from 2-deoxy-D-ribose. nih.gov One-pot synthesis methods have been developed that utilize a combination of enzymes. For example, recombinant E. coli ribokinase (RK), phosphopentomutase (PPM), and purine nucleoside phosphorylase (PNP) can be used to synthesize 2'-deoxyribonucleosides of 8-azapurines from 2-deoxy-D-ribose and the corresponding nucleobase. researchgate.net In this cascade, RK phosphorylates 2-deoxy-D-ribose, PPM converts the resulting 5-phosphate to the 1-phosphate isomer, and PNP then couples this sugar phosphate to the nucleobase. researchgate.net This approach has also been adapted for the synthesis of other modified nucleosides, demonstrating the modularity and efficiency of enzymatic cascades. nih.gov

| Product Class | Key Enzyme(s) | Starting Materials | Example Product | Reference |

| Modified Carbohydrates | DERA | Acetaldehyde, Chloroacetaldehyde | (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside | nih.govnih.gov |

| Modified Nucleosides | Ribokinase, Phosphopentomutase, Purine Nucleoside Phosphorylase | 2-Deoxy-D-ribose, 8-azapurine (B62227) bases | 2'-Deoxyribonucleosides of 8-azapurines | researchgate.net |

| Modified Nucleosides | Purine Nucleoside Phosphorylase | 7-Methyl-2'-deoxyguanosine, Nucleobase | Various modified purine 2'-deoxyribonucleosides | mdpi.com |

| Modified Nucleosides | Ribokinase, Phosphopentomutase, Nucleoside Phosphorylase | 2-Deoxyribose, 2-chloroadenine | 2'-Deoxy-2-chloroadenosine | nih.gov |

Advanced Analytical Methodologies for the Detection and Characterization of 2 Deoxy D Ribonic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-deoxy-D-ribonic acid, enabling its separation from other cellular components and subsequent quantification. Due to the compound's polarity and non-volatility, derivatization is often a necessary step, particularly for gas chromatography.

Gas Chromatography for Derivatized Forms

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful tool for the sensitive quantification of this compound. nih.gov However, because this compound is a non-volatile solid, it requires chemical transformation into a volatile derivative before it can be analyzed by GC. google.com

Common derivatization strategies involve the conversion of the hydroxyl and carboxyl functional groups into less polar, more volatile ethers and esters. Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov Another approach is the formation of acyclic oxime-TMS derivatives, which can help in separating isomers and providing clear mass spectra for structural confirmation. Research has shown that for hydroxy acids, including deoxyaldonic acids, these derivatization methods allow for effective separation and analysis.

To counteract matrix-induced enhancement effects, which can lead to inaccurate quantification in complex samples, "analyte protectants" are sometimes added to both sample extracts and calibration solutions. xn--untersuchungsmter-bw-nzb.de These are typically polar compounds, such as sugar derivatives, that improve the chromatographic behavior of the target analytes. xn--untersuchungsmter-bw-nzb.de

A summary of GC methods for related compounds is presented below:

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this compound in aqueous solutions without the need for derivatization. google.com Various HPLC modes can be employed for its separation and quantification.

Ion-exchange chromatography is a particularly effective technique. google.com In this method, the analyte is separated based on its charge, making it ideal for an acidic compound like this compound. The separation can be performed on an anion exchange column using eluents such as aqueous alkali or acid solutions. google.com HPLC systems can be coupled with different types of detectors, including refractive index (RI), evaporative light scattering (ELS), or mass spectrometry (LC-MS), to generate a signal proportional to the amount of the analyte. google.commolaid.com For instance, the analysis of quinoxaline (B1680401) derivatives of related sugar acids has been performed using HPLC with diode-array detection (DAD) and LC-MS. molaid.com Furthermore, HPLC is often used as a pre-purification step to isolate the compound of interest from a complex matrix before quantification by other techniques like GC-MS. nih.gov

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric methods provide detailed structural information and are essential for identifying this compound as a product of DNA damage and for studying its formation pathways.

MALDI-TOF Mass Spectrometry for DNA Lesions

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical tool for the analysis of large biomolecules, including damaged DNA. nih.govnih.gov This soft ionization technique allows for the analysis of intact oligonucleotides containing lesions, making it an informative and efficient alternative to traditional electrophoretic and chromatographic methods. nih.gov

In the context of DNA damage, this compound is known to be a product formed at alkali-labile sites in DNA exposed to damaging agents like ionizing radiation. MALDI-TOF MS can be used to analyze oligonucleotides that have been subjected to oxidative stress, helping to identify the resulting lesions. The process involves co-crystallizing the sample with a matrix material on a target plate. shimadzu.comunil.ch A laser pulse desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight mass analyzer where they are separated by their mass-to-charge ratio. nih.govunil.ch This technique, when coupled with enzymatic digestions (using exonucleases or DNA N-glycosylases), can precisely characterize the biochemical features of oxidative DNA damage products. nih.gov

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

The formation of this compound from its precursor, 2-deoxy-D-ribose, involves the generation of short-lived radical intermediates. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique uniquely suited for the direct detection and characterization of these paramagnetic species. nih.gov

Studies using rapid-flow EPR methods have successfully measured the ESR spectra of radicals derived from the reaction of 2-deoxy-D-ribose with hydroxyl radicals (HO•). nih.gov These experiments have shown that dehydrogenation can occur at multiple carbon positions, with a preference for the C-3 position. nih.gov The initial radical can then undergo further reactions, such as the elimination of a water molecule, to form other radical species like carbonyl-conjugated radicals. nih.gov In the context of oxidation by agents like Cr(VI), EPR has been used to trap and identify intermediate sugar alkoxide radicals, providing mechanistic insight into the oxidation process that yields the final aldonic acid product. researchgate.net

A summary of EPR findings for 2-deoxy-D-ribose radicals is presented below:

Radiochemical Techniques in Pathway Elucidation

Radiochemical techniques, involving the use of isotopically labeled molecules, are invaluable for tracing metabolic and degradation pathways. By synthesizing a compound with a radioactive isotope, such as Carbon-14 (¹⁴C), researchers can follow the fate of the labeled atoms through a series of chemical reactions.

A notable study utilized 2-deoxy-D-[1-¹⁴C]ribonic acid to investigate its oxidation by periodate (B1199274). rsc.org By tracing the ¹⁴C label, the researchers were able to quantitatively estimate the contribution of each reaction pathway involved in the oxidation process. rsc.org This approach provides definitive evidence for reaction mechanisms that would be difficult to obtain by other means. The synthesis and subsequent analysis of radiolabeled this compound and its precursors allow for a precise mapping of their chemical transformations. rsc.org

Development of Specific Assays for this compound in Research Samples

The development of sensitive and specific assays for the detection and characterization of this compound is crucial for understanding its role in various biological processes, particularly as a marker of DNA damage. This compound is formed from bistranded lesions in DNA caused by agents like ionizing radiation and certain chemical oxidants. Its presence has been confirmed in normal human biofluids, and it has been identified as a potential biomarker in the urine of bladder cancer patients, necessitating robust analytical methods for its quantification in complex research samples. nih.gov

Research has led to the application of several advanced analytical methodologies, often involving chromatographic separation coupled with sensitive detection techniques. A significant challenge in assay development is the compound's structural similarity to other sugars and sugar acids, requiring high-resolution methods to ensure specificity.

Chromatographic and Spectrometric Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound and related compounds. In metabolomic studies, GC-MS has been successfully used to identify and quantify related molecules, such as 2-deoxy-D-ribose, in biological extracts. mdpi.com For instance, in a study profiling the metabolites of the green seaweed Acrosiphonia orientalis, 2-deoxy-D-ribose was quantified using this method. mdpi.com The findings from this research highlight the utility of GC-MS in quantifying sugar-related compounds within a complex biological matrix.

| Metabolite Category | Compound Name | Amount (µg g⁻¹ Dry Weight) |

| Sugar | 2-Deoxy-D-ribose | 10 ± 2 |

| Sugar | Maltose | 1430 ± 30 |

| Sugar | Sucrose | 1830 ± 145 |

| Sugar Acid | Ribonic acid | 6 ± 2 |

| Sugar Acid | Threonic acid | 24 ± 8 |

Data from a GC-MS analysis of metabolites in the seaweed Acrosiphonia orientalis. mdpi.com

For effective GC-MS analysis, chemical derivatization is often a necessary step to increase the volatility of polar analytes like sugar acids. Methodologies such as silylation of lactone derivatives are employed to facilitate analysis. Furthermore, isotopically labeled standards, such as 2-deoxy-D-[UL-13C5]ribose, are instrumental in metabolic flux analysis and can be characterized using GC-MS to confirm isotopic enrichment and molecular weight.

High-performance liquid chromatography (HPLC) also represents a viable method for analysis. While specific protocols for this compound are not extensively detailed, methods developed for analogous compounds like 2-deoxy-D-glucose are instructive. google.com These methods often utilize ion-exchange chromatography with detectors such as refractive index (RI) detectors, which are suitable for compounds lacking a UV chromophore. google.com For purity assessment, thin-layer chromatography (TLC) has been noted as a sufficient method.

Derivatization and Radiochemical Assays

Chemical derivatization can be employed not only to prepare a sample for analysis but also as a method of characterization itself. One such approach involves the synthesis of this compound hydrazide from its lactone form, 2-deoxy-D-ribono-1,4-lactone. mdpi.com The resulting crystalline hydrazide derivative has distinct physical properties that can be precisely measured for characterization purposes. mdpi.com

| Parameter | Value |

| Starting Material | Crude 2-deoxy-D-ribono-1,4-lactone |

| Reagent | Hydrazine (B178648) monohydride |

| Product | This compound hydrazide |

| Yield (after two steps) | 70.2% |

| Melting Point (°C) | 136.6-137.4 |

Synthesis and properties of this compound hydrazide for characterization. mdpi.com

Radiochemical techniques offer exceptional sensitivity and specificity for tracing metabolic pathways and degradation products. A novel synthesis for 2-deoxy-D-[1-14C]ribose has been described, which allows for the study of subsequent reactions. rsc.org The periodate oxidation of the resulting 2-deoxy-D-[1-14C]ribonic acid was investigated using these radiochemical methods, enabling a quantitative estimation of the different reaction pathways involved. rsc.org

Additionally, advanced spectroscopic methods like Electron Paramagnetic Resonance (EPR) have been used to study the kinetics and mechanism of the oxidation of 2-deoxy-D-ribose to its corresponding aldonic acid (this compound). researchgate.net This technique allows for the detection and characterization of transient radical intermediates formed during the reaction. researchgate.net

Emerging Research Perspectives and Future Directions in 2 Deoxy D Ribonic Acid Studies

Investigation of Novel Biological Activities of 2-Deoxy-D-Ribonic Acid Analogs (non-clinical focus, e.g., molecular tool applications)

The exploration of this compound and its analogs as molecular tools is a burgeoning area of biochemical research. These compounds, particularly in their lactone form, serve as versatile platforms for synthesizing a variety of biologically active molecules. lookchem.com The lactone structure is a key feature, providing a reactive yet stable core for developing new chemical entities with potential applications in various scientific fields. lookchem.com

One significant application is the use of this compound-1,4-lactone as an irreversible inhibitor of DNA polymerase. moleculardepot.combiosynth.com This property makes it a valuable tool for studying the intricacies of DNA replication and repair mechanisms. By inhibiting this key enzyme, researchers can probe the cellular consequences and better understand the downstream effects on cellular processes. biosynth.com

Furthermore, isotopically labeled analogs, such as 2-deoxy-D-[UL-13C5]ribose, are instrumental in metabolic tracer studies. The uniform carbon-13 labeling allows for the precise tracking of nucleic acid synthesis and the analysis of metabolic flux within cells. This provides deep insights into nucleotide metabolism and the kinetics of related enzymes through techniques like nuclear magnetic resonance (NMR) spectroscopy.

The reactivity of these analogs also allows for their use in creating more complex molecules. For instance, they can undergo oxidation to form derivatives like 2-deoxy-D-ribonolactone, or reduction to produce 2-deoxy-D-ribitol. These reactions expand the chemical diversity of available probes for biological systems.

Computational and Theoretical Studies on this compound Conformations and Reactivity

Computational and theoretical studies have provided significant insights into the conformational landscape and reactivity of 2-deoxy-D-ribose, the parent sugar of this compound. These studies are crucial for understanding its biological roles and potential as a synthetic building block.

Extensive computational analyses using methods like second-order Møller-Plesset perturbation theory (MP2), M06-2X density functional theory, and multi-level G4 methods have been employed to investigate the complex conformational isomerism of gas-phase 2-deoxy-D-ribose. nih.gov These studies have revealed a multitude of stable conformers, including cyclic (pyranose and furanose) and open-chain forms. nih.gov

A key finding is that for 2-deoxy-D-ribose, the α-pyranose is the lowest energy conformer. nih.gov The most stable 2-deoxy-D-furanose (the α-anomer) is only slightly higher in free energy, by 6.2 kJ/mol. nih.gov This contrasts with D-ribose, where the β-pyranoses are the most stable. nih.gov The open-chain isomers for both sugars are significantly higher in energy than their cyclic counterparts. nih.gov

Natural bond orbital (NBO) analysis has confirmed the presence of endo- and exo-anomeric effects, as well as the maximization of intramolecular hydrogen bonding in the most stable conformers of both pyranose and furanose forms. nih.gov These non-covalent interactions play a critical role in stabilizing the observed geometries.

Theoretical studies have also shed light on the reactivity of related compounds. For example, high-level theoretical calculations on the active site of ribonucleotide reductase (RNR) with 2'-substituted-2'-deoxyribonucleotides have helped to elucidate the mechanism of enzyme inhibition. nih.gov These studies have provided a rational explanation for why certain inhibitors inactivate specific subunits of the enzyme and have confirmed that the 2'-substituents are eliminated as anions rather than radicals. nih.gov

Table 1: Conformational Analysis of 2-Deoxy-D-Ribose

| Conformer Type | Anomer | Relative Free Energy (ΔG, kJ/mol) | Key Stabilizing Interactions |

|---|---|---|---|

| Pyranose | α | 0.0 | Endo- and exo-anomeric effects, intramolecular H-bonding |

| Furanose | α | 6.2 | Intramolecular H-bonding |

| Open-chain | - | Significantly higher | - |

Integration of this compound Research with Systems Biology Approaches

The integration of research on this compound with systems biology approaches offers a powerful strategy to understand its role in broader biological networks. As a human metabolite, this compound is part of the complex web of metabolic pathways. ebi.ac.uknih.gov Systems biology, which aims to understand the interactions between the components of a biological system, can provide a holistic view of the impact of this molecule.

Metabolic tracer studies using isotopically labeled 2-deoxy-D-ribose, such as 2-deoxy-D-[UL-13C5]ribose, are a prime example of this integration. By tracking the incorporation of the labeled sugar into newly synthesized DNA and other metabolites, researchers can map its metabolic fate and understand its contribution to various cellular processes. This data can be used to construct and refine metabolic models, a cornerstone of systems biology.

Furthermore, understanding the biological activities of 2-deoxy-D-ribose, such as its ability to induce oxidative stress and protein glycation in pancreatic beta-cells, can be contextualized within larger cellular response networks. nih.gov Systems-level analyses can help to identify the key pathways and molecular players that are perturbed by elevated levels of this sugar, potentially revealing novel therapeutic targets.

The study of enzymes involved in the metabolism of related compounds, such as 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA), also benefits from a systems perspective. nih.gov Understanding the kinetics, stability, and substrate specificity of these enzymes within the cellular environment is crucial for predicting their role in metabolic regulation.

Potential for this compound as a Building Block in Advanced Organic Synthesis and Materials Science

This compound and its derivatives, particularly 2-deoxy-D-ribonic-1,4-lactone, hold significant promise as versatile building blocks in advanced organic synthesis and materials science. lookchem.com The inherent chirality and functionality of these molecules make them attractive starting materials for the synthesis of complex and valuable compounds.

In organic synthesis, the lactone form serves as a key intermediate for creating novel molecules with potential applications in various industries. lookchem.com Its structural features and reactivity provide a scaffold for the stereoselective synthesis of natural products and other complex organic targets. The synthesis of 2-deoxy-D-[1-14C]ribose has been described, highlighting the utility of this compound in preparing isotopically labeled sugars for research purposes. rsc.orgrsc.org

The chemical modifications of ribal precursors represent a foundational approach to synthesizing derivatives of 2-deoxy-D-ribose. For example, 3,4-di-O-acetyl-D-ribal can undergo acid-catalyzed reductive opening to yield 2-deoxy-D-ribose. This highlights the synthetic accessibility of this important scaffold.

In the realm of materials science, the potential of this compound is beginning to be explored. Its polyhydroxy nature and chiral centers could be exploited to create novel polymers and materials with unique properties. For example, it could be incorporated into biodegradable polymers or used to create chiral surfaces for enantioselective separations. While direct applications in materials science are still emerging, the fundamental properties of this compound make it a compelling candidate for future research in this area. lookchem.com

Biotechnological Exploitation of Enzymes Related to this compound Metabolism

The enzymes involved in the metabolism of 2-deoxy-D-ribose and its phosphorylated form are of significant interest for biotechnological applications, particularly in the field of biocatalysis for organic synthesis. One of the most studied enzymes in this context is 2-deoxy-D-ribose-5-phosphate aldolase (DERA).

DERA catalyzes the reversible aldol (B89426) addition of acetaldehyde (B116499) to a variety of acceptor aldehydes, making it a powerful tool for the stereoselective synthesis of various organic molecules. A notable example is the DERA from Rhodococcus erythropolis. nih.gov This enzyme has been cloned, expressed in Escherichia coli, and characterized. nih.gov

The DERA from R. erythropolis exhibits several properties that make it attractive for industrial applications. It has an optimal temperature for activity at 65 °C, although its stability is highest at 25 °C. nih.gov The optimal pH for its activity is 7.0, with the greatest stability observed at pH 9.0, where it has a half-life of approximately 20 days. nih.gov

Crucially, this enzyme shows high resistance to organic solvents and acetaldehyde, with a half-life 2.5 times higher than that of the E. coli DERA when exposed to 300 mM acetaldehyde. nih.gov This robustness makes it a promising biocatalyst for use in organic synthesis, where such conditions are often encountered. nih.gov The exploitation of such robust enzymes can lead to more efficient and environmentally friendly synthetic routes for a wide range of valuable chemicals.

**Table 2: Properties of 2-Deoxy-D-Ribose-5-Phosphate Aldolase (DERA) from *Rhodococcus erythropolis***

| Property | Value |

|---|---|

| Optimal Temperature for Activity | 65 °C |

| Temperature for Highest Stability | 25 °C |

| Optimal pH for Activity | 7.0 |

| pH for Highest Stability | 9.0 |

| Half-life at pH 9.0 | ~20 days |

| Acetaldehyde Resistance | 2.5x higher half-life than E. coli DERA at 300 mM |

Q & A

Q. How does this compound participate in glycoconjugate biosynthesis, and what experimental models validate its metabolic incorporation?

- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose tracing) in cell cultures tracks its incorporation into glycoproteins or glycolipids. Knockout models (e.g., CRISPR/Cas9 targeting biosynthetic enzymes) and enzymatic assays (e.g., glycosyltransferase activity measurements) elucidate its role in glycan chain elongation .

Q. What mechanisms underlie the contradictory reactivity data of this compound in acidic versus alkaline conditions?

- Methodological Answer : pH-dependent lactonization (formation of this compound-1,4-lactone, CAS 34371-14-7) alters reactivity. Kinetic studies using stopped-flow spectrophotometry and computational modeling (DFT calculations) reconcile discrepancies by quantifying equilibrium shifts between open-chain and lactone forms .

Q. How can researchers design experiments to investigate the compound’s interactions with metal ions in biological systems?

- Methodological Answer : Chelation studies using isothermal titration calorimetry (ITC) or fluorescence quenching assays quantify binding affinities. X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure) analysis determines coordination geometries, with controls for pH and competing ligands .

Methodological and Experimental Design Questions

Q. What strategies mitigate sampling bias in studies exploring this compound’s distribution across tissue types?

- Methodological Answer : Stratified sampling protocols (e.g., dividing tissues into homogeneous subgroups) and bootstrap resampling reduce bias. Cross-validation with orthogonal methods (e.g., immunohistochemistry vs. LC-MS) ensures reproducibility .

Q. How should researchers formulate hypotheses about the compound’s role in oxidative stress pathways?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example: “Does this compound scavenge ROS (reactive oxygen species) in vitro, and is this activity conserved in vivo?” Pilot ROS assays (e.g., DCFH-DA fluorescence) and redox proteomics validate feasibility .

Q. What statistical approaches address clustered data when analyzing dose-response effects of this compound?

- Methodological Answer : Multilevel mixed-effects models account for nested observations (e.g., repeated measurements per subject). Sensitivity analyses (e.g., varying covariance structures) ensure robustness, as outlined in clustered data frameworks .

Data Analysis and Interpretation Questions

Q. How can contradictory results in enzyme inhibition assays involving this compound be resolved?

Q. What bioinformatics tools are suitable for predicting this compound’s interactions with carbohydrate-active enzymes (CAZymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and sequence-based enzyme classification (CAZy database) predict binding modes and functional annotations. Phylogenetic analysis of CAZyme families identifies conserved interaction motifs .

Ethical and Reproducibility Considerations

Q. How do researchers ensure reproducibility when synthesizing this compound derivatives for pharmacological screening?

Q. What ethical frameworks apply to studies exploring this compound’s potential therapeutic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.